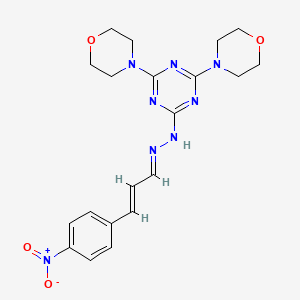![molecular formula C16H13ClN4O4 B3859378 N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859378.png)
N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as CLN-4, has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, it is believed that N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression, which can result in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to have low toxicity in normal cells, indicating that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide is that it has shown promising results in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another advantage is that the synthesis process is relatively simple and can be carried out in a laboratory setting.
One limitation of N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide is that its mechanism of action is not fully understood. More research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide. Another limitation is that more research is needed to determine the optimal dosage and administration route for N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide. One direction is to further investigate the mechanism of action of N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide. Another direction is to determine the optimal dosage and administration route for N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide. Additionally, more research is needed to determine the efficacy of N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide in clinical trials. Finally, more research is needed to determine the potential side effects of N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide and to develop strategies to mitigate these side effects.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and has shown promising results in preclinical studies. Although more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide and to determine the optimal dosage and administration route, it has the potential to be a valuable therapeutic agent in the treatment of cancer.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide has been studied in various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-8-12(17)4-7-14(10)19-15(22)16(23)20-18-9-11-2-5-13(6-3-11)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBHRFTFXIZQR-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-butyl-5-(3,4-dimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B3859296.png)
![2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3859303.png)


![3-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3859324.png)


![1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B3859352.png)

![2-(3,4-dimethylphenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3859361.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate](/img/structure/B3859363.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3859367.png)
![3-[2-(3-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3859371.png)
